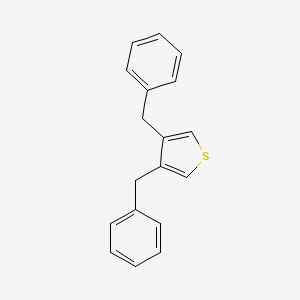
Thiophene, 3,4-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3,4-bis(phenylmethyl)- is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . Thiophene, 3,4-bis(phenylmethyl)-, with the molecular formula C18H16S, is a compound of interest due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves various condensation reactions. Some common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For thiophene, 3,4-bis(phenylmethyl)-, specific synthetic routes may involve the use of benzyl bromide and thiophene under specific reaction conditions to achieve the desired substitution at the 3 and 4 positions of the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable and efficient synthetic methods. These methods may include the use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or other sulfurizing agents . The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3,4-bis(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents on the thiophene ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Thiophene, 3,4-bis(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of thiophene, 3,4-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring structure containing sulfur.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
Dibenzothiophene: A compound with two benzene rings fused to a thiophene ring.
Uniqueness
Thiophene, 3,4-bis(phenylmethyl)- is unique due to the presence of phenylmethyl groups at the 3 and 4 positions of the thiophene ring. This substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
74714-05-9 |
|---|---|
Molecular Formula |
C18H16S |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3,4-dibenzylthiophene |
InChI |
InChI=1S/C18H16S/c1-3-7-15(8-4-1)11-17-13-19-14-18(17)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI Key |
VJTMHNPWCXJXQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















